
alpha-Gliadin (43-49)
Vue d'ensemble
Description
Alpha-Gliadin (43-49) is a peptide sequence derived from alpha-gliadin, a protein found in wheat gluten. This peptide sequence is known for its immunogenic properties, particularly in individuals with celiac disease. Celiac disease is an autoimmune disorder where the ingestion of gluten leads to damage in the small intestine. Alpha-Gliadin (43-49) is one of the key peptides that trigger this immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of alpha-Gliadin (43-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Gliadin (43-49) primarily undergoes hydrolysis and deamidation reactions. Hydrolysis involves the cleavage of peptide bonds, while deamidation converts glutamine residues to glutamic acid, which can enhance the immunogenicity of the peptide .
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Deamidation: Often occurs under mildly acidic conditions or through the action of tissue transglutaminase.
Major Products Formed
The major products formed from the hydrolysis of alpha-Gliadin (43-49) are smaller peptide fragments. Deamidation results in the conversion of glutamine residues to glutamic acid, altering the peptide’s immunogenic properties .
Applications De Recherche Scientifique
Celiac Disease Research
Pathophysiology of Celiac Disease
Celiac disease (CD) is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. Alpha-gliadin peptides, particularly the 43-49 sequence, are known to activate tissue transglutaminase (tTG), leading to the deamidation of gluten peptides, which enhances their immunogenicity. This process contributes to the inflammatory response observed in CD patients .
Immune Response Activation
Studies have shown that alpha-gliadin (43-49) can induce intracellular calcium mobilization and activate tTG in enterocytes. This activation is critical for the presentation of gliadin-derived peptides to T cells, which perpetuates the autoimmune response characteristic of celiac disease .
Immunological Applications
Antigen Presentation
Research indicates that alpha-gliadin (43-49) plays a crucial role in antigen presentation within enterocytes. The peptide's ability to co-localize with late endosome markers suggests its involvement in the internalization and processing necessary for T cell activation in celiac disease . This mechanism highlights its potential as a target for therapeutic interventions aimed at modulating immune responses.
Therapeutic Targets
Given its immunogenic properties, alpha-gliadin (43-49) has been explored as a target for developing therapies that could desensitize individuals with celiac disease. Approaches include modifying the peptide to reduce its immunogenicity or using it in vaccines designed to induce tolerance .
Food Science Applications
Gluten-Free Products Development
Understanding the specific sequences within gliadins that trigger immune responses allows food scientists to develop gluten-free products that are safe for individuals with celiac disease. By identifying and removing or modifying these immunogenic peptides, manufacturers can create products that minimize adverse reactions while maintaining desirable sensory qualities .
Protein Functionality in Baking
Alpha-gliadins contribute to the viscoelastic properties of dough, influencing texture and structure in baked goods. Research into their functionality can help improve gluten-free formulations by mimicking these properties using alternative proteins or modified starches .
Case Studies and Research Findings
Mécanisme D'action
Alpha-Gliadin (43-49) exerts its effects by interacting with the immune system. In individuals with celiac disease, this peptide binds to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This interaction triggers an immune response, leading to the activation of T cells and the production of inflammatory cytokines. The resulting inflammation damages the intestinal lining .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Gliadin (31-43): Another immunogenic peptide from gliadin, known for its role in celiac disease.
Omega-Gliadin: A different class of gliadin proteins, also implicated in gluten-related disorders.
Uniqueness
Alpha-Gliadin (43-49) is unique due to its specific sequence and its strong association with celiac disease. While other gliadin peptides also contribute to the disease, alpha-Gliadin (43-49) is one of the most studied and well-characterized .
Activité Biologique
Alpha-gliadin (43-49) is a peptide derived from the gliadin fraction of gluten, which is known for its significant role in celiac disease (CD) and its immunogenic properties. This article explores the biological activity of alpha-gliadin (43-49), focusing on its mechanisms of action, interactions with immune cells, and implications in celiac disease.
Overview of Alpha-Gliadin (43-49)
Alpha-gliadins are a group of prolamins found in wheat and other grains. The specific peptide sequence alpha-gliadin (43-49) has garnered attention due to its potential role in triggering immune responses in individuals with celiac disease. This peptide is part of a larger family of gliadin peptides that can provoke T cell responses, which are central to the pathogenesis of CD.
Biological Mechanisms
-
Immune Activation :
- Alpha-gliadin (43-49) interacts with antigen-presenting cells, leading to the activation of T cells. Research indicates that this peptide can stimulate T cell responses by binding to specific HLA-DQ molecules, which present the peptide to T cells, thereby initiating an immune response against gluten .
-
Endocytic Trafficking :
- Studies have shown that gliadin peptides, including alpha-gliadin (43-49), are internalized by enterocytes through endocytosis. Once inside the cells, these peptides can affect vesicle trafficking and maturation, particularly by delaying the transport of endocytic vesicles, which may enhance prolonged signaling through receptors like the epidermal growth factor receptor (EGFR) .
- Cytokine Production :
Case Study 1: Immune Response in Celiac Disease
A study investigated the immune response elicited by alpha-gliadin (43-49) in patients with celiac disease. It was found that this peptide could induce significant T cell proliferation and cytokine release when presented by HLA-DQ2 molecules. The findings suggest that alpha-gliadin (43-49) is a potent immunogenic component contributing to the pathogenesis of CD .
Case Study 2: Endocytic Pathways
Research utilizing Caco-2 cell lines demonstrated that alpha-gliadin (43-49) localized within early endosomes, affecting their maturation and leading to sustained activation of EGFR pathways. This prolonged activation may contribute to cellular proliferation and altered intestinal barrier function observed in celiac patients .
Data Tables
Peptide Sequence | Molecular Weight | Immunogenic Potential | Associated Cytokines |
---|---|---|---|
Alpha-Gliadin (43-49) | 875.43 Da | High | IL-15, COX-2 |
P31-43 | 4,000 Da | Very High | IL-15 |
33-mer | 3,200 Da | Extremely High | IFN-γ |
Conclusions
Alpha-gliadin (43-49) plays a critical role in the immunopathology of celiac disease through its ability to activate T cells and modulate immune responses. Its effects on endocytic trafficking and cytokine production highlight its significance as a target for therapeutic interventions aimed at managing celiac disease. Further research is essential to fully elucidate its mechanisms and potential applications in clinical settings.
Future Directions
Future studies should focus on:
- Elucidating the precise molecular mechanisms by which alpha-gliadin (43-49) influences immune responses.
- Investigating potential therapeutic strategies to mitigate its effects in susceptible individuals.
- Exploring dietary modifications or enzyme treatments that could degrade immunogenic gliadin peptides before they trigger an immune response.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFISQMZJLWFEE-NXBWRCJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893903 | |
Record name | alpha-Gliadin (43-49) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
876.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107936-65-2 | |
Record name | alpha-Gliadin (43-49) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Gliadin (43-49) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.